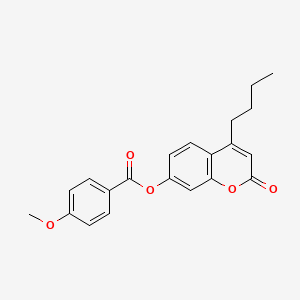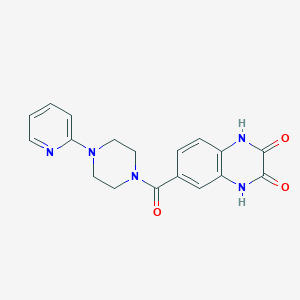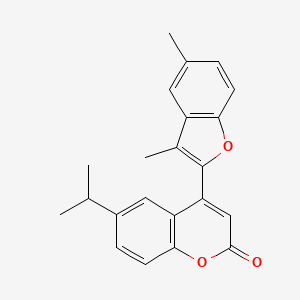
4-butyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, biology, and chemistry. This compound, in particular, combines the structural features of coumarin and benzoate, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The product is then purified using techniques such as flash chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-butyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-butyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials, including fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with various molecular targets and pathways. Coumarin derivatives are known to inhibit enzymes such as carbonic anhydrase and monoamine oxidase. They can also interfere with microtubule polymerization and regulate reactive oxygen species, contributing to their biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
- (4-Butyl-2-oxo-2H-chromen-7-yloxy)-acetic acid
- (2-Oxo-2H-chromen-7-yl)boronic acid
Uniqueness
4-butyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is unique due to its specific combination of the butyl group on the coumarin ring and the methoxybenzoate moiety.
Properties
Molecular Formula |
C21H20O5 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(4-butyl-2-oxochromen-7-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C21H20O5/c1-3-4-5-15-12-20(22)26-19-13-17(10-11-18(15)19)25-21(23)14-6-8-16(24-2)9-7-14/h6-13H,3-5H2,1-2H3 |
InChI Key |
FPODBJSAJHHWPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-7-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11151461.png)
![2-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B11151463.png)
![Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate](/img/structure/B11151469.png)
![N-[2-(2-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11151477.png)
![(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate](/img/structure/B11151479.png)
![7-butoxy-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11151489.png)
![2,3-dihydro-1H-indol-1-yl[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-4-yl]methanone](/img/structure/B11151491.png)
![methyl [6-chloro-9-(4-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate](/img/structure/B11151495.png)
![N-[2-(2-furyl)ethyl]-1-isopropyl-1H-indole-3-carboxamide](/img/structure/B11151498.png)
![ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11151505.png)
![11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromene-6-thione](/img/structure/B11151524.png)
![6-chloro-9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11151526.png)

